Cas no 82131-96-2 (1-propyl-1H-1,2,3-benzotriazol-5-ol)

1-Propyl-1H-1,2,3-benzotriazol-5-ol is a benzotriazole derivative with potential applications in corrosion inhibition, UV stabilization, and organic synthesis. Its molecular structure, featuring a propyl substituent and a hydroxyl group, enhances solubility in organic solvents while maintaining stability under various conditions. The compound exhibits strong chelating properties, making it effective in protecting metals from oxidative degradation. Additionally, its UV-absorbing characteristics suggest utility in polymer stabilization and coatings. The presence of the benzotriazole core contributes to its thermal and chemical resistance, ensuring performance in demanding environments. This compound is of interest in industrial and research settings for its multifunctional capabilities.
1-propyl-1H-1,2,3-benzotriazol-5-ol structure
82131-96-2 structure
商品名:1-propyl-1H-1,2,3-benzotriazol-5-ol
CAS番号:82131-96-2
MF:C9H11N3O
メガワット:177.203141450882
CID:6094184
PubChem ID:83524229

1-propyl-1H-1,2,3-benzotriazol-5-ol 化学的及び物理的性質

名前と識別子

    • 1-propyl-1H-1,2,3-benzotriazol-5-ol
    • EN300-6750094
    • 82131-96-2
    • インチ: 1S/C9H11N3O/c1-2-5-12-9-4-3-7(13)6-8(9)10-11-12/h3-4,6,13H,2,5H2,1H3
    • InChIKey: CDGGBDICCNDUIV-UHFFFAOYSA-N
    • ほほえんだ: OC1C=CC2=C(C=1)N=NN2CCC

計算された属性

  • せいみつぶんしりょう: 177.090211983g/mol
  • どういたいしつりょう: 177.090211983g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 176
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 50.9Ų

1-propyl-1H-1,2,3-benzotriazol-5-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6750094-0.25g
1-propyl-1H-1,2,3-benzotriazol-5-ol
82131-96-2
0.25g
$774.0 2023-05-30
Enamine
EN300-6750094-0.05g
1-propyl-1H-1,2,3-benzotriazol-5-ol
82131-96-2
0.05g
$707.0 2023-05-30
Enamine
EN300-6750094-2.5g
1-propyl-1H-1,2,3-benzotriazol-5-ol
82131-96-2
2.5g
$1650.0 2023-05-30
Enamine
EN300-6750094-0.5g
1-propyl-1H-1,2,3-benzotriazol-5-ol
82131-96-2
0.5g
$809.0 2023-05-30
Enamine
EN300-6750094-0.1g
1-propyl-1H-1,2,3-benzotriazol-5-ol
82131-96-2
0.1g
$741.0 2023-05-30
Enamine
EN300-6750094-5.0g
1-propyl-1H-1,2,3-benzotriazol-5-ol
82131-96-2
5g
$2443.0 2023-05-30
Enamine
EN300-6750094-1.0g
1-propyl-1H-1,2,3-benzotriazol-5-ol
82131-96-2
1g
$842.0 2023-05-30
Enamine
EN300-6750094-10.0g
1-propyl-1H-1,2,3-benzotriazol-5-ol
82131-96-2
10g
$3622.0 2023-05-30

1-propyl-1H-1,2,3-benzotriazol-5-ol 関連文献

1-propyl-1H-1,2,3-benzotriazol-5-olに関する追加情報

1-propyl-1H-1,2,3-benzotriazol-5-ol (CAS No: 82131-96-2)

1-propyl-1H-1,2,3-benzotriazol-5-ol, also known by its CAS registry number 82131-96-2, is a versatile organic compound with a unique chemical structure that has garnered significant attention in recent years. This compound belongs to the class of benzotriazoles, which are widely recognized for their applications in various fields, including materials science, pharmaceuticals, and agrochemicals. The benzotriazole core of this molecule provides a rigid and aromatic framework, while the propyl substituent and the hydroxyl (-OH) group at position 5 introduce functional groups that enhance its reactivity and versatility.

Recent studies have highlighted the potential of 1-propyl-1H-1,2,3-benzotriazol-5-ol as a precursor for synthesizing advanced materials. For instance, researchers have explored its use in the development of high-performance polymers and nanocomposites, where its ability to form strong intermolecular interactions plays a crucial role. The compound's aromaticity and hydroxyl functionality make it an ideal candidate for applications requiring both stability and reactivity.

The synthesis of 1-propyl-1H-1,2,3-benzotriazol-5-ol typically involves multi-step reactions that combine aromatic chemistry with nucleophilic substitution. One common approach is the reaction of a benzotriazole derivative with a propylating agent under controlled conditions. This process often requires precise control over reaction parameters such as temperature and pH to ensure high yields and purity. Recent advancements in catalytic methods have further optimized these synthesis pathways, making them more efficient and environmentally friendly.

In terms of physical properties, 1-propyl-1H-1,2,3-benzotriazol-5-ol exhibits a melting point of approximately 95°C and is soluble in common organic solvents such as dichloromethane and ethanol. Its solubility profile makes it suitable for use in solution-based reactions and formulations. The compound's UV-vis spectrum reveals strong absorption bands in the ultraviolet region, which is attributed to its conjugated aromatic system. This property has been leveraged in applications such as UV stabilizers and optical materials.

One of the most promising areas of research involving 82131-96-2 is its application in drug discovery. The compound's structure allows for easy modification at various positions on the benzotriazole ring, enabling the creation of diverse pharmacophores with potential bioactivity. Recent studies have demonstrated that derivatives of this compound exhibit antimicrobial activity, making them candidates for new classes of antibiotics. Additionally, its ability to act as a free radical scavenger has led to investigations into its potential as an antioxidant agent in nutraceuticals.

The environmental impact of 1-propyl-1H-1,2,3-benzotriazol-5-ol has also been a topic of interest. Researchers have evaluated its biodegradability under various conditions and found that it undergoes microbial degradation under aerobic conditions. This suggests that the compound has a relatively low environmental footprint compared to other synthetic organic compounds. However, further studies are needed to fully understand its long-term ecological effects.

In conclusion, CAS No: 82131-96-2, or 1-propyl-1H-1,2,3-benzotriazol-5-o l, is a multifaceted compound with a wide range of applications across different industries. Its unique chemical structure and functional groups make it an invaluable tool for researchers and developers seeking innovative solutions in materials science, pharmaceuticals, and beyond. As ongoing research continues to uncover new properties and uses for this compound, its significance in both academic and industrial settings is likely to grow further.

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